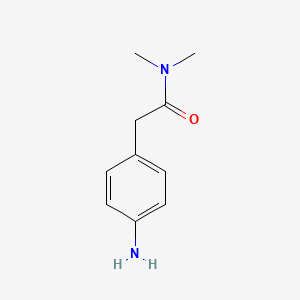
2-(4-aminophenyl)-N,N-dimethylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted phenols with acyl chlorides or other acylating agents to form the corresponding amides. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method suggests that a similar approach could be used for synthesizing "2-(4-aminophenyl)-N,N-dimethylacetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the molecular structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds . These findings indicate that "2-(4-aminophenyl)-N,N-dimethylacetamide" may also form specific intermolecular interactions, which could be elucidated using similar analytical methods.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of amide compounds are influenced by their molecular structure, including the presence of substituents on the phenyl ring and the nature of the amide bond. The spectroscopic investigations of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide provided insights into the vibrational characteristics of the amide group and the steric influence of methyl substituents . These studies, along with computational methods such as ab initio and DFT, can be applied to predict the properties of "2-(4-aminophenyl)-N,N-dimethylacetamide," including its thermodynamic stability and vibrational frequencies.
Applications De Recherche Scientifique
Chemical Reactions and Acylation Mechanisms
- The reaction of bis(p-aminophenyl)pyrimidines with maleic anhydride in N,N-dimethylacetamide has been studied, revealing significant autocatalytic nature and a predominant acid autocatalysis mechanism in the acylation process (Koton et al., 1988).
Polymer Synthesis and Modification
- N,N-dimethylacetamide has been used in the synthesis of various polymers, including poly(imide amide)s and polyamides. These processes involve condensation reactions and the formation of amide derivatives, contributing to novel polymer structures with specific properties like thermal stability and solubility (Irvin et al., 1996); (Mallakpour & Rafiee, 2004).
Advanced Material Development
- Research has also focused on the development of advanced materials like aromatic poly(amine-imide)s and electrochromic aromatic polyamides using N,N-dimethylacetamide. These materials exhibit high thermal stability, good mechanical properties, and unique electrochromic characteristics, making them suitable for various applications (Cheng et al., 2005); (Liou & Chang, 2008).
Role in Reagent Delivery
- N,N-Dimethylacetamide has been utilized as a multipurpose reagent, delivering essential atoms like hydrogen, carbon, nitrogen, and oxygen for synthesizing a variety of compounds under different experimental conditions (Le Bras & Muzart, 2018).
Organic Chemistry and Catalysis
- The compound has been integral in organic chemistry, particularly in reactions involving the generation of 4-aminophenyl cations and their subsequent addition to other compounds, demonstrating its role in catalysis and organic synthesis (Fraboni et al., 2003).
Mécanisme D'action
Target of Action
The primary target of 2-(4-aminophenyl)-N,N-dimethylacetamide is cytochrome P450 1A1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction is associated with the biotransformation of the compound .
Mode of Action
2-(4-aminophenyl)-N,N-dimethylacetamide interacts with its target, cytochrome P450 1A1, inducing its activity and leading to the biotransformation of the compound . This interaction results in the generation of both active and inactive metabolites .
Biochemical Pathways
The compound affects the cytochrome P450 pathway, specifically the activity of the cytochrome P450 1A1 enzyme . This enzyme is involved in the oxidative metabolism of a wide range of substrates, including xenobiotics and drugs .
Pharmacokinetics
It is known that the compound’s lipophilicity can pose limitations . To overcome this, amino acid conjugation to the exocyclic primary amine function of the compound has been used, resulting in water-soluble, chemically stable prodrugs . These prodrugs rapidly and quantitatively revert to their parent amine in vivo in mice, rats, and dogs .
Result of Action
The action of 2-(4-aminophenyl)-N,N-dimethylacetamide results in potent antitumor properties . The compound has shown selective cytotoxic activity against certain carcinoma cell lines . The growth of breast and ovarian xenograft tumors is significantly retarded by the compound .
Action Environment
The action, efficacy, and stability of 2-(4-aminophenyl)-N,N-dimethylacetamide can be influenced by various environmental factors. For instance, appropriate aeration is important to maximize production and avoid unfavorable degradation of the compound . Additionally, the compound’s action can be influenced by the metabolic environment within the organism, such as the presence of specific enzymes like cytochrome P450 1A1 .
Safety and Hazards
Orientations Futures
A novel Cu(II) complex with the 2-(4-aminophenyl)benzothiazole pharmacophore conjugated with the (2-pyridinyl)methylamino chelating moiety is reported for the first time. A full characterization of the Cu(II) complex was conducted by X-ray crystallography, EPR, IR, elemental and MS analysis, and its binding to CT-DNA was investigated .
Propriétés
IUPAC Name |
2-(4-aminophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHCRLGBUCCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510291 | |
| Record name | 2-(4-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N,N-dimethylacetamide | |
CAS RN |
81709-36-6 | |
| Record name | 2-(4-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

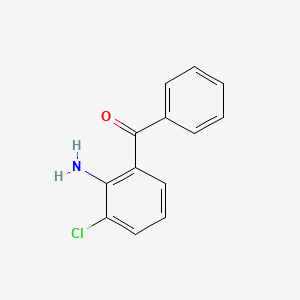


![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

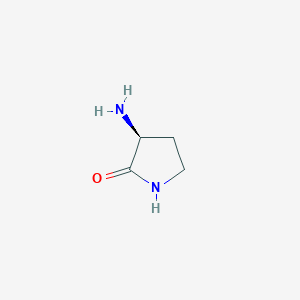
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

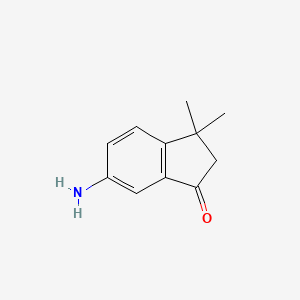
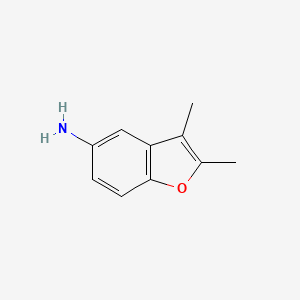
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)

